![molecular formula C11H21NO5S B2582962 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-11-4](/img/structure/B2582962.png)
tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
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Overview
Description
“tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate” is a chemical compound with the molecular weight of 264.35 .
Synthesis Analysis
The synthesis of carbamates, which includes “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-
.
Chemical Reactions Analysis
The chemical reactions involving carbamates like “this compound” are diverse. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .
Scientific Research Applications
Enantioselective Synthesis
The compound has significant importance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in facilitating the synthesis process highlights its utility in producing compounds with potential applications in medicinal chemistry and drug development. The structural analysis of this compound confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, which is critical for its application in the synthesis of analogues (Ober, Marsch, Harms, & Carell, 2004).
Asymmetric Mannich Reaction
The utility of tert-butyl derivatives in asymmetric Mannich reactions exemplifies another area of application in scientific research. These reactions are fundamental in creating chiral amino carbonyl compounds, showcasing the versatility of tert-butyl derivatives in synthesizing complex molecular structures. The methodology emphasizes the compound's role in proline-mediated reactions, crucial for producing compounds with specific stereochemistry (Yang, Pan, & List, 2009).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates represent a class of N-(Boc) nitrone equivalents, highlighting the compound's application as a building block in organic synthesis. These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics. This application is pivotal in synthesizing N-(Boc)hydroxylamines, further showcasing the compound's utility in creating diverse chemical entities (Guinchard, Vallée, & Denis, 2005).
Diels-Alder Reaction
The compound's involvement in Diels-Alder reactions represents its application in synthesizing cycloadducts, which are crucial in constructing complex organic frameworks. This application underscores the significance of tert-butyl derivatives in facilitating cycloaddition reactions, essential for creating compounds with potential pharmaceutical applications (Padwa, Brodney, & Lynch, 2003).
Anti-Cancer Drug Synthesis
The compound serves as a key intermediate in synthesizing anti-cancer drug intermediates. Its synthesis and structural confirmation via NMR highlight its critical role in drug development processes. This application demonstrates the compound's utility in medicinal chemistry, particularly in synthesizing compounds with therapeutic potential against cancer (Hao, 2011).
Safety and Hazards
properties
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMISUGTEOFBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136611 |
Source
|
Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033718-21-6 |
Source
|
Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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